Barettin (CAS 104311-70-8) is a marine-derived brominated cyclic dipeptide (a 2,5-diketopiperazine alkaloid) originally isolated from the deep-sea sponge Geodia barretti. Structurally characterized by a dehydrogenated brominated tryptophan derivative linked to an arginine residue, it serves as a highly potent, non-toxic antifouling agent and a selective serotonin (5-HT) receptor ligand [1]. In industrial and pharmacological procurement, Barettin is primarily valued as a lead compound for eco-friendly marine coatings and a structural scaffold for novel serotonergic analgesics, offering a unique combination of high biological activity and low environmental toxicity compared to traditional heavy-metal or broad-spectrum biocides [2].
Substituting Barettin with its saturated analog, 8,9-dihydrobarettin, or with conventional broad-spectrum biocides fundamentally alters both formulation performance and environmental compliance. The specific double bond between the tryptophan and arginine residues in Barettin imposes a rigid steric orientation that is critical for binding to 5-HT2A and 5-HT4 receptors—targets that 8,9-dihydrobarettin fails to engage[2]. Furthermore, unlike commercial antifoulants such as TBTO or Sea-Nine, which rely on high lethality to prevent biofouling, Barettin operates via a reversible, receptor-mediated deterrence mechanism[1]. Using generic biocides sacrifices the eco-friendly profile required for next-generation marine coatings, while using the dihydro-analog results in a nearly tenfold drop in anti-settlement efficacy[1].
In standardized settlement assays using Balanus improvisus cyprid larvae, Barettin demonstrates significantly higher antifouling potency than its saturated analog. Barettin achieves an EC50 of 0.9 µM, whereas 8,9-dihydrobarettin requires 7.9 µM to achieve the same inhibitory effect[1]. This nearly 9-fold increase in efficacy highlights the critical role of the dehydrogenated bond in Barettin's structure.
| Evidence Dimension | Barnacle cyprid settlement inhibition (EC50) |
| Target Compound Data | 0.9 µM |
| Comparator Or Baseline | 8,9-dihydrobarettin (7.9 µM) |
| Quantified Difference | 8.7-fold higher potency (lower EC50) |
| Conditions | Balanus improvisus cyprid larvae settlement assay |
This nearly 9-fold potency advantage justifies the procurement of Barettin over its saturated analog for high-performance marine coating formulations where minimizing active ingredient load is critical.
Unlike traditional commercial antifoulants that rely on lethal mechanisms, Barettin acts via a non-toxic, reversible receptor-mediated pathway. While biocides like TBTO and Sea-Nine exhibit high toxicity with LC50 values of 0.09 µg/mL and 0.3 µg/mL respectively (causing larval death within 24 hours), Barettin effectively deters settlement at comparable effective concentrations without inducing mortality [1].
| Evidence Dimension | Lethal toxicity (LC50) and mechanism |
| Target Compound Data | Non-toxic, reversible deterrence at effective concentrations |
| Comparator Or Baseline | TBTO (LC50 = 0.09 µg/mL) and Sea-Nine (LC50 = 0.3 µg/mL) |
| Quantified Difference | Complete elimination of acute 24-hour larval mortality |
| Conditions | 24-hour larval toxicity and settlement assay |
Regulatory phase-outs of lethal biocides make Barettin a necessary procurement choice for manufacturers seeking environmentally compliant, non-toxic marine paints.
Barettin's unique structural rigidity allows it to act as a broad-spectrum selective ligand for human serotonin receptors. In HEK-293 cell assays, Barettin binds to 5-HT2A (Ki = 1.93 µM) and 5-HT4 (Ki = 1.91 µM). In contrast, 8,9-dihydrobarettin fails to show any measurable affinity for these receptors, interacting exclusively with 5-HT2C [1].
| Evidence Dimension | Receptor binding affinity (Ki) |
| Target Compound Data | Ki = 1.93 µM (5-HT2A) and 1.91 µM (5-HT4) |
| Comparator Or Baseline | 8,9-dihydrobarettin (No affinity for 5-HT2A or 5-HT4) |
| Quantified Difference | Absolute gain of function for 5-HT2A and 5-HT4 targeting |
| Conditions | Transfected HEK-293 cells expressing human serotonin receptors |
For pharmaceutical R&D, Barettin's specific binding profile makes it an essential precursor or reference standard for developing multi-target serotonergic therapies, a role the dihydro-analog cannot fulfill.
When formulated into self-polishing copolymer (SPC) marine paints at 0.1% w/w, Barettin significantly outperforms its analog in real-world field conditions. Barettin-infused coatings reduced Balanus improvisus recruitment by 89% and Mytilus edulis recruitment by 81% compared to control panels. The 8,9-dihydrobarettin formulation achieved only 67% and 72% reductions, respectively [1].
| Evidence Dimension | Field recruitment reduction in SPC paint |
| Target Compound Data | 89% reduction (barnacles) and 81% reduction (blue mussels) |
| Comparator Or Baseline | 8,9-dihydrobarettin (67% and 72% reduction) |
| Quantified Difference | 22% absolute improvement in barnacle deterrence |
| Conditions | 0.1% w/w compound in SPC polymer paint applied to Plexiglass panels in marine field conditions |
Direct evidence of superior performance in standard SPC polymer matrices de-risks the procurement of Barettin for industrial-scale marine paint formulation.
Barettin is the optimal active ingredient for formulating non-toxic, self-polishing copolymer (SPC) marine paints, replacing heavily regulated biocides like TBTO and Sea-Nine without sacrificing anti-settlement efficacy [1], [3].
Due to its specific affinity for 5-HT2A and 5-HT4 receptors, Barettin serves as a critical structural scaffold for developing novel inverse agonists and targeted analgesic therapies[2].
The receptor-mediated deterrence mechanism of Barettin makes it highly suitable for integration into industrial water system coatings where non-lethal biofouling control is required for environmental compliance [1].